2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide CAS number search
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide CAS number search
An In-Depth Technical Guide to 2-Chloro-N-substituted (3,4-dimethoxyphenyl)acetamides for Researchers and Drug Development Professionals
Introduction
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as building blocks for new therapeutic agents. Among these, chloroacetamide derivatives have garnered significant attention due to their versatile reactivity, allowing for the introduction of various functional groups. When combined with the 3,4-dimethoxyphenyl moiety, a common feature in many biologically active compounds, the resulting structures present a promising avenue for drug discovery. This guide provides a comprehensive overview of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide and its closely related analogues, focusing on their chemical identity, synthesis, potential applications, and safe handling.
It is important to note a slight ambiguity in the nomenclature of the target compound. While the request specifies "2-chloro-N-[1 -(3,4-dimethoxyphenyl)ethyl]acetamide," the more commonly documented analogue in scientific literature and chemical databases is 2-chloro-N-(3,4-dimethoxyphenyl)acetamide . This guide will primarily focus on the latter due to the availability of robust data, while also providing insights into the synthesis of the ethyl-bridged variant. The principles and protocols discussed are largely applicable to this class of compounds.
Chemical Identification and Properties
The foundational step in any chemical research is the unambiguous identification of the compound of interest. For 2-chloro-N-(3,4-dimethoxyphenyl)acetamide, the Chemical Abstracts Service (CAS) number is a key identifier.
| Identifier | Value | Source |
| CAS Number | 62593-78-6 | [1] |
| Molecular Formula | C10H12ClNO3 | [1] |
| Molecular Weight | 229.66 g/mol | [1] |
| IUPAC Name | 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | [1] |
| Physical Form | Solid | |
| Purity | Typically >95% |
Synthesis and Mechanistic Insights
The synthesis of 2-chloro-N-(3,4-dimethoxyphenyl)acetamides and their analogues generally proceeds via a nucleophilic acyl substitution reaction. The core principle involves the acylation of a primary or secondary amine with chloroacetyl chloride.
A representative synthetic pathway for a closely related compound, α-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[2] This method is broadly applicable for the synthesis of the target compound class.
The choice of solvent is critical for reaction efficiency. Dichloromethane is commonly employed due to its inert nature and ability to dissolve the reactants.[2] The reaction is typically performed at a reduced temperature (e.g., using an ice bath) to control the exothermic nature of the acylation.
Visualizing the Synthesis Workflow
Caption: A generalized workflow for the synthesis of 2-chloro-N-substituted (3,4-dimethoxyphenyl)acetamides.
Potential Applications in Drug Discovery and Research
While direct applications of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide are not extensively documented, the broader class of chloroacetamides and compounds bearing the 3,4-dimethoxyphenyl moiety have shown promise in several therapeutic areas.
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Antibacterial Agents: A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial activity against Klebsiella pneumoniae. The study also explored its synergistic effects when combined with conventional antibiotics, suggesting that this class of compounds could be valuable in combating drug-resistant bacteria.
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Cardiovascular Research: A synthesized isoquinoline precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was investigated for its ability to stimulate endogenous nitric oxide synthesis.[3] This suggests potential applications in cardiovascular research, as nitric oxide is a key signaling molecule in the regulation of blood pressure and vascular tone.
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Synthetic Intermediates: The chloroacetamide group is a versatile chemical handle. It can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This makes these compounds valuable intermediates in the synthesis of more complex molecules with potential biological activity. For instance, they can be used in the synthesis of heterocyclic compounds, which are prevalent in many approved drugs.
Logical Relationship: From Structure to Potential Activity
Caption: The relationship between the core chemical structure and its potential applications in research.
Safety, Handling, and Personal Protection
As with any chloroacetamide derivative, proper safety precautions are paramount. The following guidelines are based on available Material Safety Data Sheets (MSDS) for related compounds and should be strictly adhered to.
Hazard Identification:
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][6]
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Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[5][7]
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Respiratory Protection: In case of insufficient ventilation or dust formation, use an approved respirator.[5][7]
Handling and Storage:
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Handle in a well-ventilated area.[5]
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Avoid the formation of dust and aerosols.[5]
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Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.[7]
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In case of eye contact: Rinse cautiously with water for several minutes.[4]
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If inhaled: Move the person to fresh air.[5]
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If swallowed: Immediately call a poison center or doctor.[7]
Experimental Protocol: Synthesis of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
The following is a representative protocol adapted from the literature for the synthesis of a closely related analogue.[2] This protocol can serve as a starting point for the synthesis of other similar compounds.
Materials and Reagents:
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2-(3,4-dimethoxyphenyl)ethylamine
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Chloroacetyl chloride
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Triethylamine
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Dichloromethane
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Ethyl acetate
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Hexane
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5% w/v aqueous solution of sodium bicarbonate
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10% w/v aqueous hydrochloric acid
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Saturated aqueous solution of sodium chloride
Procedure:
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Dissolve 5.11 g of 2-(3,4-dimethoxyphenyl)ethylamine in 35 ml of dichloromethane in a round-bottom flask.
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Add 4.5 ml of triethylamine to the solution.
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Cool the mixture in an ice bath and stir.
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Add 2.4 ml of chloroacetyl chloride dropwise over 5 minutes.
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Continue stirring the mixture in the ice bath for an additional 15 minutes.
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Remove the flask from the ice bath and concentrate the reaction mixture by evaporation under reduced pressure.
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To the resulting residue, add ethyl acetate.
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Wash the ethyl acetate solution sequentially with water, 5% aqueous sodium bicarbonate, 10% aqueous hydrochloric acid, and finally with a saturated aqueous solution of sodium chloride.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Distill off the solvent under reduced pressure.
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Recrystallize the residue from a mixture of ethyl acetate and hexane to obtain the purified product.
Conclusion
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide and its analogues represent a class of compounds with significant potential in medicinal chemistry and drug development. Their straightforward synthesis, coupled with the versatile reactivity of the chloroacetamide moiety, makes them attractive starting points for the creation of diverse chemical libraries. While further research is needed to fully elucidate their biological activities and therapeutic potential, the existing literature on related compounds provides a strong rationale for their continued investigation. As with all chemical research, a thorough understanding of the safety and handling protocols is essential for conducting experiments responsibly.
References
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PubChem. (n.d.). 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Identity. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-n-[2-(3,4-dimethoxy-phenyl)-ethyl]-acetamide. Retrieved from [Link]
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Gledacheva, V., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3,4-dimethylphenyl)acetamide. Retrieved from [Link]
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SciELO. (2023, March 15). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]
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ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
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